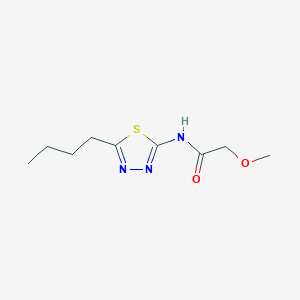![molecular formula C19H13FN2O2S B254650 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide, also known as PNU-74654, is a novel small molecule inhibitor that has gained significant attention in the field of scientific research. PNU-74654 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), which is a key enzyme involved in the non-homologous end joining (NHEJ) pathway of DNA repair.
Wirkmechanismus
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide is a potent and selective inhibitor of DNA-PK, which is a key enzyme involved in the NHEJ pathway of DNA repair. DNA-PK is responsible for repairing double-stranded breaks in DNA, which can be caused by radiation therapy or chemotherapy. Inhibition of DNA-PK leads to an accumulation of DNA damage, which sensitizes cancer cells to radiation therapy and chemotherapy. Additionally, DNA-PK has been shown to play a role in the regulation of gene expression and cell cycle progression, making it a potential target for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been shown to inhibit DNA-PK activity in vitro and in vivo, leading to an accumulation of DNA damage and increased sensitivity to radiation therapy and chemotherapy. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has also been shown to enhance the efficacy of PARP inhibitors, which are used in the treatment of breast and ovarian cancer. Additionally, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been shown to inhibit the phosphorylation of tau protein, which is a key pathological feature of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide is its potency and selectivity for DNA-PK, which makes it a valuable tool for studying the role of DNA-PK in cancer and neurodegenerative diseases. Additionally, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been shown to enhance the efficacy of radiation therapy and chemotherapy, making it a potential adjuvant therapy for cancer treatment. One limitation of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide include investigating its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide could be further developed as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Further studies could also be conducted to investigate the mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide and its potential role in regulating gene expression and cell cycle progression.
Synthesemethoden
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization with 3-methyl-2-benzofuran-1,4-dione. The final product is obtained by reacting the intermediate compound with acetic anhydride. The yield of the synthesis process is approximately 50% with a purity of 99%.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been extensively studied for its potential use in cancer treatment. The inhibition of DNA-PK has been shown to sensitize cancer cells to radiation therapy and chemotherapy, leading to increased cell death. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has also been shown to enhance the efficacy of PARP inhibitors, which are used in the treatment of breast and ovarian cancer. Additionally, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease, as DNA-PK has been implicated in the pathogenesis of these diseases.
Eigenschaften
Produktname |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide |
|---|---|
Molekularformel |
C19H13FN2O2S |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H13FN2O2S/c1-11-14-4-2-3-5-16(14)24-17(11)18(23)22-19-21-15(10-25-19)12-6-8-13(20)9-7-12/h2-10H,1H3,(H,21,22,23) |
InChI-Schlüssel |
ILVSGXQMLFJSJS-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Kanonische SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254569.png)



![Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B254574.png)
![2-(2-methoxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254577.png)
![2-butyl-1'-ethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254579.png)
![N-allyl-N'-{3-[(3-methylbenzyl)oxy]benzylidene}carbamohydrazonothioic acid](/img/structure/B254588.png)

![3-[2-(Cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B254590.png)
![2-[3-amino-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B254591.png)


![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B254595.png)